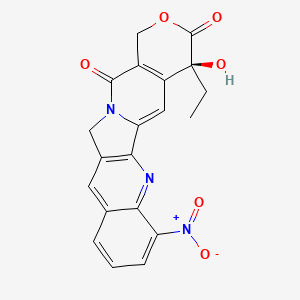

12-Nitrocamptothecin

説明

Historical Context of Camptothecin (B557342) Discovery and Analog Development

The isolation of camptothecin marked a significant event in natural product-based drug discovery daneshyari.com. Following its identification, the unique chemical structure and potent, albeit challenging, biological activity prompted medicinal chemists to synthesize numerous derivatives wikipedia.orgnih.gov. Early analog development focused on improving water solubility and reducing toxicity, leading to the identification of compounds like irinotecan (B1672180) and topotecan (B1662842), which have since been approved for clinical use in various cancers wikipedia.orgontosight.aichem960.com. These efforts highlighted the importance of specific structural features for maintaining or enhancing the desired biological activity while mitigating undesirable effects.

Overview of Camptothecin Topoisomerase I Inhibition

The primary mechanism of action for camptothecin and its active analogs is the inhibition of DNA topoisomerase I (Top1) daneshyari.comnih.govchemicalbook.comdaneshyari.com. Topoisomerase I is a nuclear enzyme crucial for regulating DNA topology during processes like replication and transcription . It relieves torsional strain by creating transient single-strand breaks in DNA, allowing the DNA strand to pass through the break, and then religating the nicked strand. Camptothecins bind to the reversible covalent complex formed between Top1 and DNA, stabilizing this "cleavable complex" and preventing the religation step daneshyari.comchemicalbook.com. Collisions between the advancing DNA replication machinery and these stabilized complexes lead to irreversible double-strand DNA breaks and ultimately trigger cell death, particularly during the S-phase of the cell cycle chemicalbook.com. The integrity of the E-ring lactone and the (S) configuration at the chiral center at position 20 are critical for effective binding to the Top1-DNA complex and subsequent inhibitory activity ontosight.ai.

Rationale for Investigating Inactive Camptothecin Analogs in Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to drug discovery, aiming to correlate structural features of compounds with their biological activity. In the context of camptothecins, SAR studies have been instrumental in identifying modifications that lead to improved potency, solubility, metabolic stability, and reduced toxicity wikipedia.orgnih.gov. Investigating inactive analogs, such as 12-nitrocamptothecin, is equally crucial. By understanding why a particular structural modification abolishes or significantly reduces activity, researchers can delineate the essential pharmacophore and identify regions of the molecule that are sensitive to substitution. This knowledge guides the rational design of new, more effective analogs and helps to avoid modifications that would lead to inactive compounds. The study of inactive analogs provides critical negative data that complements the positive findings from active derivatives, contributing to a comprehensive understanding of the structural requirements for Top1 inhibition and cytotoxicity.

Positioning of this compound within the Camptothecin Chemical Space

Within the diverse array of synthesized camptothecin analogs, substitutions have been explored at various positions on the pentacyclic ring system. Modifications at positions 7, 9, 10, and 11 have frequently yielded compounds with altered and often improved activity profiles. In contrast, studies have indicated that substitutions at certain other positions, such as position 12, tend to result in derivatives with significantly reduced or absent biological activity.

This compound (12-NC) is a structural isomer of the more widely studied 9-nitrocamptothecin (9-NC, rubitecan). While 9-nitro substitution has been shown to retain or enhance antitumor activity and improve chemical stability ontosight.ai, the introduction of a nitro group at position 12 results in a compound that is largely inactive. This distinct difference in activity between the 9-nitro and 12-nitro isomers makes this compound a key data point in camptothecin SAR studies, specifically highlighting the critical role of the substitution position on the A-ring in modulating biological activity. Its synthesis, often occurring as a co-product during the nitration of camptothecin which primarily yields the 9-nitro isomer, further underscores its relevance in understanding the regioselectivity of camptothecin modifications.

Detailed research findings have demonstrated the lack of significant antitumor activity for this compound in experimental models, in stark contrast to the activity observed with camptothecin and its active analogs like 9-nitrocamptothecin. This difference in activity, despite the relatively small structural variation (the position of the nitro group), provides valuable insights into the specific interactions required for effective Top1 binding and subsequent cytotoxicity.

The following table summarizes the reported activity of Camptothecin, 9-Nitrocamptothecin, and this compound in selected experimental systems:

| Compound | Substitution Position | Reported Activity (Example Context) | Source Indices |

| Camptothecin (CPT) | Parent Compound | Antitumor activity in experimental systems | wikipedia.orgdaneshyari.com |

| 9-Nitrocamptothecin | Position 9 | Markedly higher antitumor activity than CPT | |

| This compound | Position 12 | Inactive / Poor chemotherapeutic agent |

Note: The specific experimental systems and measures of activity may vary across the cited sources, but the general trend of this compound's inactivity relative to CPT and 9-nitrocamptothecin is consistently reported.

The study of this compound, therefore, is not focused on its potential as a therapeutic agent itself, but rather on its significance as an inactive analog that helps define the boundaries of the camptothecin pharmacophore and informs the design of future, more effective camptothecin derivatives.

Structure

2D Structure

3D Structure

特性

分子式 |

C20H15N3O6 |

|---|---|

分子量 |

393.3 g/mol |

IUPAC名 |

(19S)-19-ethyl-19-hydroxy-5-nitro-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione |

InChI |

InChI=1S/C20H15N3O6/c1-2-20(26)13-7-15-17-11(8-22(15)18(24)12(13)9-29-19(20)25)6-10-4-3-5-14(23(27)28)16(10)21-17/h3-7,26H,2,8-9H2,1H3/t20-/m0/s1 |

InChIキー |

XQHHKVBMHNTWSH-FQEVSTJZSA-N |

異性体SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C(=C4)C=CC=C5[N+](=O)[O-])O |

正規SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C(=C4)C=CC=C5[N+](=O)[O-])O |

同義語 |

12-NC 12-Nitro-camptothecin 12-nitrocamptothecin |

製品の起源 |

United States |

Molecular and Cellular Investigations of 12 Nitrocamptothecin Activity

Differential Interaction with Topoisomerase I-DNA Cleavable Complex

Camptothecin (B557342) derivatives exert their cytotoxic effect primarily by stabilizing the Topoisomerase I-DNA cleavable complex. This interaction is crucial for their mechanism of action, as it converts the enzyme from a facilitator of DNA topology changes into a DNA-damaging agent aacrjournals.orgcancernetwork.com. The stability of this ternary complex (DNA-Top1-drug) is a key determinant of the drug's potency researchgate.netaacrjournals.orgresearchgate.net.

Analysis of Complex Stabilization in Cell-Free Systems

Studies using cell-free systems have been instrumental in understanding how camptothecin derivatives interact with the Top1-DNA complex. These systems allow for the uncoupling of the cleavage and religation steps of Top1 activity nih.gov. Camptothecin has been shown to inhibit the religation reaction of Top1, thereby trapping the enzyme in a covalent complex with cleaved DNA aacrjournals.orgnih.gov. The formation of this ternary complex has been demonstrated in both cell-free systems and cultured mammalian cells portico.org. The stability of this complex is directly proportional to the drug's cytotoxicity and antitumor activity researchgate.net.

While specific detailed data on 12-nitrocamptothecin's performance in cell-free complex stabilization assays compared directly to active analogs like 9-nitrocamptothecin is not extensively detailed in the provided search results, the general principle for camptothecin derivatives is that their ability to stabilize this complex correlates with their activity researchgate.net. The reported inactivity of 12-NC in some models nih.govportico.org suggests a potentially reduced capacity to stabilize this complex compared to active analogs.

Molecular Docking and Simulation Studies (Theoretical)

Molecular docking and simulation studies are theoretical approaches used to predict the binding modes and affinities of small molecules with biological targets, such as protein-DNA complexes biointerfaceresearch.combiotechrep.irnih.govnih.gov. These studies can provide insights into the structural requirements for drug-target interaction and help explain differences in activity between related compounds biointerfaceresearch.com.

While the provided search results discuss molecular docking and simulation studies in the context of other compounds and topoisomerase I researchgate.netbiointerfaceresearch.combiotechrep.irnih.govnih.govajchem-a.com, specific published molecular docking and simulation studies focused solely on the interaction of this compound with the Topoisomerase I-DNA cleavable complex were not found within the search results. Such theoretical studies could potentially elucidate the reasons behind the observed lower activity of 12-NC compared to its isomer, 9-nitrocamptothecin, by analyzing predicted binding poses, interaction energies, and the stability of the resulting ternary complex at an atomic level.

Impact on DNA Replication and Transcription Processes

Topoisomerase I is involved in both DNA replication and transcription, as both processes require the relaxation of supercoiled DNA researchgate.netnih.govmdpi.comfrontiersin.org. Camptothecin derivatives, by trapping Top1 in the cleavable complex, interfere with the progression of replication forks and transcription machinery researchgate.nete-century.usmdpi.comfrontiersin.org.

The primary mechanism of cytotoxicity for camptothecins is believed to be the collision of advancing replication forks with the stabilized Top1-DNA cleavable complexes, leading to irreversible double-strand DNA breaks researchgate.nete-century.usaacrjournals.orgaacrjournals.org. This interference with DNA replication is considered a major contributor to the S-phase specificity of camptothecin cytotoxicity cancernetwork.comnih.gov.

Camptothecins also affect transcription. Topoisomerase I is active in transcribed regions of chromatin to relieve torsional stress generated during transcription nih.gov. The trapping of Top1 by camptothecins can impede the movement of RNA polymerase, affecting transcription elongation nih.gov. Conflicts between replication and transcription machinery can also lead to replication stress and DNA instability mdpi.comfrontiersin.orgwikipedia.org.

Given that this compound is an analog of camptothecin, it would be expected to interact with Top1 and potentially impact DNA replication and transcription through similar mechanisms. However, the extent and nature of this impact for 12-NC specifically, particularly in comparison to active camptothecins, would depend on its ability to form and stabilize the cleavable complex. The reported lower activity of 12-NC suggests that its impact on these processes might be attenuated compared to more potent analogs.

Absence or Attenuation of Apoptotic Pathway Activation

Apoptosis, or programmed cell death, is a key mechanism by which damaged or unwanted cells are eliminated teachmeanatomy.infoaging-us.com. Many anti-cancer drugs, including camptothecin derivatives, induce cell death through the activation of apoptotic pathways researchgate.netnih.govgummastic.gr. The intrinsic apoptotic pathway can be triggered by intracellular stimuli such as DNA damage teachmeanatomy.infonih.gov. The formation of lethal DNA double-strand breaks resulting from the collision of replication forks with camptothecin-trapped Top1 complexes is a potent inducer of apoptosis researchgate.netaacrjournals.org.

The activation of apoptosis involves a cascade of events, including the activation of caspases, which are central regulators of this process aging-us.comnih.govcellsignal.com. Initiator caspases, such as caspase-8 and caspase-9, are activated upstream and in turn cleave and activate effector caspases like caspase-3, -6, and -7, which execute the dismantling of the cell aging-us.comnih.govcellsignal.com.

Studies on active camptothecin derivatives like 9-nitrocamptothecin have shown their ability to induce apoptosis in various cancer cell lines gummastic.gramegroups.cnnih.gov. This induction is often correlated with the drug's ability to cause DNA damage and induce cell cycle arrest nih.govnih.gov.

Given the reported lower activity of this compound compared to 9-nitrocamptothecin nih.govportico.org, it is plausible that 12-NC may exhibit an absence or attenuation of apoptotic pathway activation. If 12-NC is less effective at stabilizing the Top1-DNA cleavable complex or inducing the critical DNA lesions that trigger apoptosis, the downstream apoptotic signaling cascade might be less robustly activated or even bypassed. While the provided search results discuss apoptosis in the context of camptothecins and other agents nih.govteachmeanatomy.infoaging-us.comgummastic.grnih.govnih.govcellsignal.com, specific research detailing the apoptotic profile of this compound was not found, making this a point of potential difference compared to its more active counterparts.

Cell Cycle Perturbations Induced by this compound in In Vitro Models

Cell cycle checkpoints are crucial regulatory mechanisms that ensure the orderly progression of the cell cycle and allow for repair of DNA damage nih.gov. DNA-damaging agents, including topoisomerase inhibitors, often induce cell cycle arrest at specific phases, such as S phase or G2 phase, to allow for DNA repair nih.govnih.gov. If the damage is irreparable, the cell may undergo apoptosis nih.govnih.gov.

Camptothecin derivatives are known to induce S-phase arrest due to their interference with DNA replication forks cancernetwork.comnih.govnih.gov. Accumulation of cells in the G2 phase can also occur nih.govnih.gov. These cell cycle perturbations are often associated with the cytotoxic effects of camptothecins in vitro nih.gov.

Studies on 9-nitrocamptothecin have shown its ability to induce cell cycle arrest, particularly in the S and G2 phases, in various cancer cell lines nih.gov. This arrest is often linked to the induction of DNA damage and subsequent apoptosis nih.govnih.gov. For example, 9-nitrocamptothecin treatment led to accumulation of cells in early S phase, progressing to late S phase and then G2 arrest in human melanoma cells nih.gov.

While the provided search results mention cell cycle analysis in the context of camptothecin derivatives nih.govgummastic.gramegroups.cnnih.govresearchgate.net, specific data on the cell cycle perturbations induced by this compound in in vitro models were not found. Given its reported lower activity, it is possible that 12-NC may induce different or less pronounced cell cycle effects compared to more potent camptothecin analogs. For instance, it might cause a less complete or transient arrest, or the arrest might occur at different phases depending on the cell type and concentration.

Data Table Example (Illustrative - Specific 12-NC data not found in search results):

While specific data for this compound on cell cycle distribution was not found, here is an illustrative example of how such data for a camptothecin analog (based on general findings for active CPTs) might be presented:

| Treatment (Concentration) | Cell Line | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Apoptotic Fraction (%) |

| Control | Cell Line X | XX.X | YY.Y | ZZ.Z | A.A |

| Camptothecin Analog (C1) | Cell Line X | XX.X | YY.Y | ZZ.Z | B.B |

| Camptothecin Analog (C2) | Cell Line X | XX.X | YY.Y | ZZ.Z | C.C |

Structure Activity Relationship Sar and Structural Determinants of Camptothecin Efficacy, with Emphasis on the 12 Position

Correlations between Structural Modifications and Topoisomerase I Inhibition

Structural modifications to the camptothecin (B557342) core can significantly impact its ability to inhibit Top1. The E-ring, specifically the alpha-hydroxy lactone with the (S) configuration at position 20, is considered vital for both Top1 inhibition and in vivo activity. wikipedia.orgnih.govcabidigitallibrary.org Changes to this ring, such as the replacement of the lactone by a lactam or modification of the 20-hydroxyl group, generally lead to inactive analogs. cabidigitallibrary.org

Substitutions on the A and B rings (the quinoline (B57606) ring) have been a major focus of SAR studies. Modifications at positions 7, 9, 10, and 11 can positively influence CPT activity and properties like potency and metabolic stability. wikipedia.orgbionity.com For instance, alkyl substitution at position 7, such as an ethyl group, can increase cytotoxicity and lipophilicity, leading to greater potency and stability. wikipedia.orgbionity.com Electron-withdrawing groups like amino, nitro, bromo, or chloro at positions 9 and 10, and hydroxyl groups at positions 10 or 11, can also enhance activity, although they may reduce aqueous solubility. bionity.com

The D-ring also plays a role in the interaction with the Top1-DNA complex, with the carbonyl group at position 17 forming a hydrogen bond that stabilizes the complex. wikipedia.org

Significance of the Nitro Group Position in Camptothecin Analogs

The position of a nitro group substitution on the camptothecin scaffold is a critical determinant of its biological activity. While substitutions at positions 9, 10, or 11 can lead to increased activity, the introduction of a nitro group at position 12 has been shown to have a different effect. cabidigitallibrary.orgbionity.com

Research indicates that monosubstitution by a nitro group at position C-12 significantly reduces antitumour activity compared to substitutions at other positions like C-9, C-10, or C-11, which can increase activity. cabidigitallibrary.org This suggests that the electronic and steric properties conferred by a nitro group at the 12-position are not favorable for optimal interaction with the Top1-DNA complex, unlike when it is placed at positions 9 or 10. bionity.com

Comparative Analysis of 12-Nitrocamptothecin and Active Camptothecin Isomers (e.g., 9-Nitrocamptothecin)

Comparing the activity of this compound with active isomers like 9-Nitrocamptothecin (rubitecan) highlights the critical impact of the nitro group's location. 9-Nitrocamptothecin is a potent Top1 inhibitor and has demonstrated significant activity against human cancer cells in various models. nih.govplos.org It is an analog created by adding a nitro group to the ninth position of the A ring of CPT. mdpi.com

In contrast, this compound is generally considered an inactive or significantly less potent derivative. bionity.comnih.gov Studies comparing the disposition of 9-Nitrocamptothecin and this compound in mice have shown a higher accumulation of 9-Nitrocamptothecin in tumor tissues compared to this compound, which may contribute to the former's greater chemotherapeutic activity. nih.gov

The difference in activity between these isomers underscores the precise structural requirements for effective binding to the Top1-DNA cleavage complex. The nitro group at position 9 appears to contribute favorably to the interaction, while at position 12, it appears to be detrimental to activity. cabidigitallibrary.orgbionity.com

Table 1: Comparative Activity of Camptothecin Isomers (Illustrative based on search results)

| Compound | Substitution Pattern | Relative Top1 Inhibition / Antitumor Activity | Reference |

| Camptothecin | Unsubstituted | Reference | wikipedia.orgnih.gov |

| 9-Nitrocamptothecin | Nitro at C-9 | Increased activity | cabidigitallibrary.orgbionity.com |

| This compound | Nitro at C-12 | Greatly reduced activity | cabidigitallibrary.orgbionity.com |

Influence of Remote Substitutions on the 12-Position's Impact on Activity

While the primary impact of a substitution at the 12-position appears to be a significant reduction in activity, the influence of remote substitutions on this effect is less extensively documented in the provided search results specifically concerning this compound.

General SAR studies of camptothecins indicate that substitutions at various positions can have complex interplay effects. For example, substitutions at C-7 and C-9 may not significantly affect Top1 inhibition, suggesting a lack of tight interaction between the receptor site and these regions. cabidigitallibrary.org However, substitutions at C-5 can be tolerated, particularly when a hydroxyl or nitro group is present on the A-ring. cabidigitallibrary.org

Preclinical Biological Evaluation of 12 Nitrocamptothecin in Comparative Contexts

In Vitro Cytotoxicity Assessments across Diverse Cell Lines

In vitro studies are fundamental in determining the direct cytotoxic effects of 12-Nitrocamptothecin on cancer cells. These studies typically involve exposing various cancer cell lines to different concentrations of the compound and measuring the resulting inhibition of cell growth or induction of cell death.

Comparative Analysis of Growth Inhibition with Active Analogs

Comparisons of this compound's growth inhibition capabilities with other active camptothecin (B557342) analogs, such as camptothecin, irinotecan (B1672180), and topotecan (B1662842), are frequently conducted to understand its relative potency. Studies have shown that modifications to the camptothecin structure, particularly in the A and B rings, can lead to improved analogs portico.org. 9-Nitrocamptothecin was identified as one of the most potent early analogs of camptothecin with modifications in the A-ring portico.org.

Some studies indicate that certain novel camptothecin derivatives, like DX-8951f (exatecan), demonstrate superior potency in inhibiting topoisomerase I compared to camptothecin, topotecan, and SN-38 (the active metabolite of irinotecan) in murine leukemia cells iiarjournals.org. While direct comparative data for this compound across a broad panel of cell lines relative to all active analogs is not always uniformly presented, its inclusion in studies alongside these compounds highlights its significance as a potent camptothecin analog aacrjournals.orgresearchgate.net. For instance, some water-soluble derivatives of 9-nitrocamptothecin have shown lower cytotoxicity than camptothecin and topotecan in certain cell lines researchgate.net.

Studies in Multidrug-Resistant Cell Lines

Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy. Studies investigating the activity of this compound in multidrug-resistant cell lines are crucial to assess its potential to overcome resistance mechanisms. MDR can arise from various factors, including the overexpression of efflux pumps like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP/ABCG2), which reduce the intracellular concentration of chemotherapeutic agents researchgate.netnih.gov.

Research has explored the effects of camptothecins, including 9-nitrocamptothecin, in cell lines exhibiting MDR. While some studies initially suggested insignificant differences in camptothecin accumulation in P-gp positive and negative cells, newer evidence indicates that camptothecins can undergo cellular efflux modulated by alternative anionic pumps . ABCG2 has been shown to confer resistance to chemotherapeutic agents such as mitoxantrone, topotecan, and SN-38 researchgate.net. The activity of this compound in cell lines resistant to other chemotherapeutics, including those resistant to etoposide (B1684455), doxorubicin, carboplatin, cisplatin (B142131), and vincristine, has been a subject of investigation mdpi.com. Overcoming resistance mediated by efflux pumps like ABCG2 and P-gp is a key area of focus for newer camptothecin analogs nih.gov.

Data from in vitro cytotoxicity assessments across diverse cell lines, including multidrug-resistant ones, are often presented as IC50 values (half-maximal inhibitory concentration), representing the concentration of the compound required to inhibit cell growth by 50%.

| Cell Line | IC50 (µg/mL) (Example Data - Illustrative) | Reference (Illustrative) |

| Skov-3 (Ovarian) | 0.24 ± 0.09 | researchgate.net |

| MCF-7 (Breast) | 0.59 ± 0.20 | researchgate.net |

| HeLa | 0.83 ± 0.11 | researchgate.net |

| S180 (Sarcoma) | 6.30 ± 2.42 | researchgate.net |

Note: The data in this table is illustrative and based on a specific formulation of 9-nitrocamptothecin complexed with hydroxypropyl-β-cyclodextrin. Actual IC50 values for this compound can vary depending on the cell line, experimental conditions, and formulation.

In Vivo Efficacy Studies in Non-Human Xenograft Models

In vivo studies using non-human xenograft models are critical for evaluating the antitumor efficacy of this compound in a more complex biological setting. These models involve implanting human cancer cells into immunocompromised animals, typically mice, to mimic human tumor growth and response to treatment researchgate.net.

Assessment of Tumor Growth Inhibition in Animal Models

Studies in animal models, primarily nude mice bearing human tumor xenografts, have assessed the ability of this compound to inhibit tumor growth. The antitumor activity of 9-nitrocamptothecin has been reported to be superior to that of parent camptothecin in human tumors xenografted in nude mice nih.gov.

For example, studies using HepG2 hepatocellular carcinoma xenograft models in nude mice have shown that 9-nitrocamptothecin, particularly in liposomal formulations, can significantly inhibit tumor growth nih.gov. Doses of 1.5 mg/kg/d and 2.5 mg/kg/d of a liposomal formulation of 9-nitrocamptothecin administered for three weeks resulted in substantial tumor growth inhibition (41.66% and 87.02%, respectively) nih.gov.

Other studies have investigated 9-nitrocamptothecin in combination therapies in mouse mammary tumor models, demonstrating effective inhibition of tumor growth and lung metastases aacrjournals.org.

Data from in vivo studies often include measurements of tumor volume or weight over time, allowing for the calculation of tumor growth inhibition rates.

| Model (Xenograft) | Compound/Formulation | Dose (Illustrative) | Treatment Schedule (Illustrative) | Tumor Growth Inhibition (%) (Illustrative) | Reference (Illustrative) |

| HepG2 (Hepatocellular) | 9NC-LP (Liposomal 9-Nitrocamptothecin) | 1.5 mg/kg/d | 3 weeks (5/2/5 schedule) | 41.66% | nih.gov |

| HepG2 (Hepatocellular) | 9NC-LP (Liposomal 9-Nitrocamptothecin) | 2.5 mg/kg/d | 3 weeks (5/2/5 schedule) | 87.02% | nih.gov |

| S180 (Mouse Sarcoma) | 9-NC/HP-β-CD complex | 3 mg/kg | Not specified | >75% | researchgate.net |

Note: The data in this table is illustrative and based on specific studies and formulations. Actual tumor growth inhibition rates can vary depending on the tumor model, dose, schedule, and formulation.

Analysis as a Negative Control in Preclinical Antineoplastic Screens

While camptothecin and its active analogs are evaluated for their antitumor activity, related compounds or formulations that are expected to be inactive or have minimal activity are sometimes used as negative controls in preclinical screens. This helps to ensure that observed antitumor effects are specifically due to the tested agent.

In the context of this compound, a negative control would typically be the vehicle used for administration or a structurally related compound known to be inactive. For example, in studies evaluating nanoparticle formulations of therapeutic agents, blank nanoparticles (without the active drug) are often used as a negative control to demonstrate that the observed effects are due to the encapsulated drug and not the nanoparticle carrier itself dovepress.com. Similarly, in studies comparing the efficacy of a novel camptothecin analog, parent camptothecin or a known less active derivative might serve as a point of comparison, though not strictly a "negative control" in the sense of a completely inactive substance. The use of a negative control is a standard practice in preclinical research to establish a baseline and validate the activity of the experimental treatment.

Preclinical Pharmacokinetic and Pharmacodynamic Characterization of 12 Nitrocamptothecin in Animal Models

Absorption and Distribution Profiles in Non-Human Organisms

Preclinical studies utilizing quantitative whole-body autoradiography have investigated the absorption and distribution of tritium-labeled 12-nitrocamptothecin in animal models, particularly mice. These studies revealed that, irrespective of the route of administration, 12-NC, similar to its isomer 9-nitrocamptothecin (9-NC) and the parent compound camptothecin (B557342) (CPT), was rapidly distributed to the gall bladder, gastrointestinal tract, and kidney.

Quantitative analysis at 30 minutes following treatment indicated a higher uptake of radioactivity in animals administered 12-NC compared to those treated with 9-NC, despite the qualitative similarity in distribution patterns. The route of administration also influenced the accumulation of drug-derived radioactivity in specific organs. For instance, accumulation in the lungs (bronchioles) of animals receiving an intravenous (i.v.) dose of either 9-NC or 12-NC was higher than in those treated with an intramuscular (i.m.) dose, with the exception of the 12-hour sampling time point.

Metabolism and Biotransformation Pathways in Preclinical Systems

Information specifically detailing the metabolism and biotransformation pathways of this compound in preclinical systems is limited within the available literature. Studies on related camptothecin analogs, such as 9-nitrocamptothecin, indicate that they can undergo partial metabolism in vivo, with 9-NC being metabolized into 9-aminocamptothecin.

Excretion Kinetics in Animal Models

Studies examining the disposition of this compound in animal models have provided insights into its excretion kinetics. The rapid distribution of 12-NC to the gall bladder, gastrointestinal tract, and kidney is indicative of potential routes of elimination. High levels of drug-derived radioactivity were observed in the urine (urinary bladder) and feces (large intestines), suggesting that both urinary and fecal excretion are significant pathways for the elimination of 12-NC and its metabolites in mice. This pattern of excretion from these organs was indicated by the observed radioactivity levels.

Comparative Pharmacokinetic Analysis with Active Camptothecin Analogs

A comparative analysis of the pharmacokinetic behavior of this compound with active camptothecin analogs, such as 9-nitrocamptothecin and the parent compound camptothecin, reveals both similarities and notable differences in preclinical settings. Qualitative whole-body distribution patterns of 12-NC and 9-NC in mice were found to be similar, with rapid distribution to the gall bladder, gastrointestinal tract, and kidney.

However, quantitative differences were observed in the initial uptake, with a higher level of radioactivity detected in certain organs of animals treated with 12-NC compared to 9-NC at 30 minutes post-administration. A key difference highlighted in comparative studies is the retention of drug-derived radioactivity in tumor tissues. The retention of radioactivity in tumors was higher in mice treated with 9-NC compared to those treated with 12-NC, particularly following intramuscular administration. This differential tumor accumulation is a significant finding when comparing the disposition of these two isomers.

Other active camptothecin analogs like irinotecan (B1672180) and topotecan (B1662842) have been more extensively studied pharmacokinetically. For instance, irinotecan exhibits linear pharmacokinetic behavior over a range of doses, and both its lactone and carboxylate forms are detectable in plasma. Topotecan also shows linear pharmacokinetics, with its inactive carboxylate form exceeding the lactone form in plasma shortly after intravenous infusion. While direct comprehensive pharmacokinetic comparisons between 12-NC and these widely used analogs are not detailed in the provided text beyond the disposition study with 9-NC and CPT, the distinct tumor retention profile of 12-NC observed in comparative studies with 9-NC is a crucial pharmacokinetic characteristic.

Exploration of Disposition Factors Contributing to Lack of Efficacy

The preclinical pharmacokinetic profile of this compound, particularly in comparison to its more active isomer 9-nitrocamptothecin, provides insights into potential disposition factors that may contribute to its observed lack of efficacy as a chemotherapeutic agent. The qualitatively similar but quantitatively different initial tissue distribution compared to 9-NC is noted.

Crucially, studies have suggested that the lower accumulation of 12-NC in tumor tissues compared to 9-NC may be a contributing factor to its poorer chemotherapeutic activity. This suggests that despite being distributed throughout the body, 12-NC may not achieve sufficient concentrations within the tumor microenvironment to exert a significant therapeutic effect.

While specific metabolic pathways for 12-NC were not detailed, general factors affecting camptothecin efficacy include the equilibrium between the active lactone form and the inactive carboxylate form, protein binding, and potential interactions with drug efflux pumps. Although not explicitly demonstrated for 12-NC in the provided text, differences in its lactone stability, protein binding characteristics, or susceptibility to efflux mechanisms compared to more active analogs could theoretically influence its effective concentration at the target site (topoisomerase I within tumor cells) and thus contribute to a lack of efficacy. However, based on the available data, the differential tumor accumulation appears to be a directly observed disposition factor linked to the difference in activity between 12-NC and 9-NC.

Advanced Research Strategies and Methodological Considerations Relevant to Camptothecin Analog Development

Prodrug Design and Delivery Systems for Camptothecins

Improving the pharmacokinetic and pharmacodynamic profiles of camptothecins often involves the design of prodrugs and the utilization of advanced delivery systems. These strategies aim to enhance solubility, stability, and bioavailability, as well as to achieve targeted delivery to reduce systemic toxicity and improve efficacy.

Conceptual Framework for Improving Stability and Bioavailability of Active Analogs

A key challenge for camptothecins is the pH-dependent hydrolysis of their essential lactone ring, which is more stable at acidic pH but converts to a less active carboxylate form at neutral and alkaline pH. This hydrolysis reduces anticancer activity and can increase toxicity. Prodrug design offers a conceptual framework to address these issues by modifying the parent drug molecule to improve its physicochemical properties and control its release and activation. Structural modifications, particularly at the 20-carbon position, have been explored to enhance water solubility, reduce toxic side effects, and increase the stability of the lactone ring. For instance, conjugating CPT to polymers can stabilize the lactone ring. Prodrugs can be designed to be initially inactive and then metabolized to the active drug upon reaching the target site or encountering specific physiological conditions. This approach can improve bioavailability, especially for poorly absorbed drugs, and reduce unintended side effects.

Nanotechnology-Based Delivery Approaches (Conceptual)

Nanotechnology has emerged as a promising avenue to overcome the limitations of conventional camptothecin (B557342) delivery. Nanoparticle-based delivery systems can improve the water solubility and biocompatibility of CPTs, prolong their circulation time, facilitate precise accumulation at tumor sites through passive or active targeting, and enable stimulus-responsive drug release. Concepts include encapsulating camptothecins within various nanocarriers such as liposomes, polymeric nanoparticles, and micelles.

Liposomes, for example, are spherical lipid vesicles that can encapsulate camptothecin compounds, improving their stability, solubility, and bioavailability. Encapsulation within liposomes can also alter pharmacokinetics and biodistribution, potentially decreasing toxicity. PEGylated (stealth) liposomes, modified with polyethylene (B3416737) glycol, can exhibit prolonged circulation times by avoiding rapid clearance by the reticuloendothelial system. Studies have shown that liposomal formulations can improve the bioavailability profile and have a longer half-life compared to free camptothecin in preclinical models.

Polymeric nanoparticles, formed by the self-assembly of polymer-drug conjugates, represent another nanotechnology-based approach. These systems can increase drug loading, enhance stability, and provide controlled release. The enhanced permeability and retention (EPR) effect in solid tumors can lead to the preferential accumulation of these nanoparticles at the disease site. Conceptual approaches include conjugating camptothecin to biocompatible polymers, which can then self-assemble into nanoparticles. For instance, a nanoparticulate conjugate of 20(S)-camptothecin and a cyclodextrin-based polymer (IT-101) has shown preclinical efficacy in various mouse xenografts, including those resistant to irinotecan (B1672180).

Novel conceptual frameworks, such as the "ship in a bottle" concept, propose shifting photoswitching activity from the nanoparticle vehicle to the drug load itself to achieve light-activated controlled release. In this concept, a photoswitchable prodrug of camptothecin is trapped within porous nanoparticles, and its release is triggered by photoisomerization.

Mechanisms of Acquired and Intrinsic Drug Resistance in Camptothecin Research

Drug resistance, either intrinsic or acquired, remains a major obstacle to the successful clinical application of camptothecins. Understanding the molecular determinants of this resistance is crucial for developing strategies to overcome it.

Molecular Determinants of Resistance to Topoisomerase I Inhibitors

Resistance to camptothecins, which target topoisomerase I (TOP1), can arise through several molecular mechanisms. Experimental models suggest three general mechanisms: reduced cellular accumulation of the drug, alterations in the structure or expression of TOP1, and changes in the cellular response to the camptothecin-DNA-TOP1 ternary complex.

Alterations in TOP1 itself can contribute to resistance. While TOP1 mutations can explain resistance in some experimental models, they have not been widely implicated in clinical resistance. However, molecular modeling approaches have been used to uncover the principles of resistance induced by specific TOP1 mutations, illustrating the influence of these mutations on the binding of camptothecins like topotecan (B1662842) to TOP1 bound with DNA. Variations in polar interactions appear to play critical roles in the development of this type of drug resistance.

Reduced cellular accumulation of camptothecins can be mediated by ATP-binding cassette (ABC) transporters, which can efflux the drug out of the cell. While some studies initially proposed this as a major mechanism, more recent research suggests that camptothecins are not typically substrates for these transporters, and ABC transporter-mediated resistance may not account for resistance in patient populations. However, overcoming efflux pump-driven resistance remains a focus in the development of new camptothecin derivatives and prodrugs.

Changes in the cellular response to the TOP1-DNA-CPT ternary complex are also significant determinants of resistance. The formation of this complex leads to DNA double-strand breaks during replication. The cellular response involves DNA damage response (DDR) pathways and repair mechanisms. Resistance can arise from alterations in these pathways, allowing cells to tolerate or repair the DNA damage induced by camptothecins. For example, the degradation of TOP1 mediated by the ubiquitin proteasome pathway in response to camptothecin is linked to resistance. The basal level of phosphorylated TOP1 (topoI-pS10) has been identified as a molecular determinant for the rate of TOP1 degradation and cellular response to CPT, with higher levels predicting rapid degradation and resistance. Chromatin determinants, such as histone H4 K16 deacetylation, have also been shown to influence camptothecin sensitivity.

Strategies to Overcome Resistance in Preclinical Models

Several strategies are being explored in preclinical models to overcome camptothecin resistance. These include the development of novel camptothecin analogs designed to circumvent specific resistance mechanisms, the use of drug delivery systems that enhance tumor accumulation and bypass efflux transporters, and combination therapies that target resistance pathways or utilize synergistic mechanisms.

Structural modifications of camptothecins can lead to analogs that are not substrates for efflux transporters or that interact differently with altered TOP1. For example, a structurally optimized camptothecin derivative (SN22) administered as a polymer-based prodrug (PEG-[SN22]4) demonstrated effectiveness in preclinical models of drug-resistant neuroblastomas, regardless of the expression levels of the ABCG2 efflux transporter. This suggests that the prodrug approach and structural modifications can help overcome transporter-mediated resistance.

Nanotechnology-based delivery systems can also help overcome resistance by increasing intratumoral drug concentrations and extending drug exposure. Polymeric prodrug nanoparticles, like PEG-[SN22]4, have shown sustained intratumoral drug levels significantly higher than those of free SN38 (the active metabolite of irinotecan), leading to improved efficacy in drug-resistant tumor models.

Combination therapy concepts in preclinical models aim to enhance the effectiveness of camptothecins by combining them with agents that can inhibit resistance mechanisms or induce synergistic cell death pathways.

Preclinical Combination Therapy Concepts with Camptothecins

Preclinical studies have investigated the potential of combining camptothecins with other therapeutic agents to improve antitumor activity and overcome resistance. These combination therapy concepts often target different aspects of cancer biology, including DNA repair pathways, cell cycle progression, angiogenesis, and immune responses.

Combining camptothecins with agents that interfere with DNA repair mechanisms, particularly those involved in repairing the DNA damage induced by TOP1 inhibition, is a rational strategy. Preclinical studies have explored combinations with inhibitors of pathways like non-homologous end joining (NHEJ) or homologous recombination.

Combining camptothecins with other cytotoxic agents that act through different mechanisms is another common preclinical approach. For example, studies have investigated combinations with platinum-based drugs, antimetabolites, and other targeted agents. Preclinical evidence also suggests the potential of combining camptothecins with radiation therapy, with studies examining different schedules and timings to optimize radiosensitization while minimizing toxicity. Chronomodulated administration of camptothecins in combination with daily irradiation has been explored in preclinical models with the hypothesis that timing drug delivery could improve tolerability and efficacy.

Furthermore, preclinical research is exploring combinations of camptothecins with natural compounds that possess anticancer properties, such as celastrol (B190767) or resveratrol. In vitro studies have suggested that combinations of camptothecin with these compounds can improve genotoxicity and inhibit the migration of metastatic and stem-like colon cancer cells.

The development of antibody-drug conjugates (ADCs) that utilize camptothecin derivatives as payloads represents a targeted combination approach. These ADCs aim to deliver the cytotoxic camptothecin directly to cancer cells expressing specific antigens, potentially increasing efficacy and reducing systemic toxicity. Preclinical investigations are ongoing for various ADCs incorporating camptothecin derivatives.

Investigating Synergistic Interactions in In Vitro and In Vivo Models

Preclinical studies extensively investigate the potential for synergistic interactions between camptothecin analogs and other anti-cancer agents. Synergy, where the combined effect of two or more agents is greater than the sum of their individual effects, is a crucial goal in developing combination therapies. These investigations are conducted using both in vitro (cell culture) and in vivo (animal) models to assess the combined anti-proliferative and anti-tumor activities.

Various combinations involving camptothecin analogs have demonstrated synergistic effects in preclinical settings. For instance, the camptothecin analog belotecan (B1684226) has shown synergistic anti-proliferative activity when combined with the ATR inhibitor AZD6738 in both chemotherapy-resistant and chemotherapy-sensitive ovarian cancer cell lines in vitro. nih.govnih.gov This combination also led to synergistic tumor inhibition in mice bearing xenografts of chemotherapy-resistant cell lines. nih.govnih.gov Mechanistically, belotecan, a DNA-damaging agent, activates the DNA repair system by increasing phospho-ATR and phospho-Chk1. nih.gov The addition of AZD6738 suppresses this activation, leading to the release of G2/M arrest and induction of apoptosis. nih.govnih.gov

Synergistic interactions have also been observed between irinotecan, a semisynthetic camptothecin analog, and certain phenolic compounds. For example, synergy was noted with irinotecan and propolis extract in vitro and in animal models. fishersci.se Pretreatment of cells with irinotecan before incubation with genistein, a phytoestrogenic isoflavone, inhibited CDK1 phosphorylation, abrogating G2/M checkpoint control and enhancing apoptosis. fishersci.se Genistein also sensitized bladder cancer cell lines to hydroxycamptothecin-triggered apoptosis in vitro and in vivo, causing double-stranded DNA breaks and synergistic activation of ATM kinase, which delayed DNA damage repair. fishersci.se

Combinations of topotecan, another camptothecin derivative, with curcumin (B1669340) analogs have shown enhanced synergistic antitumor efficacy in novel proniosomal formulations. macsenlab.com Additionally, synergistic cytotoxicity has been reported with combinations of topoisomerase I inhibitors (like camptothecin analogs) and topoisomerase II inhibitors in various cell lines and xenograft models. nih.gov This synergy is believed to be associated with the upregulation of cellular topoisomerase IIα in response to treatment with a topoisomerase I inhibitor. nih.gov Preclinical studies have also explored the combination of 9-nitrocamptothecin (9-NC) with cisplatin (B142131), observing synergistic effects. citeab.com

These studies highlight diverse strategies for achieving synergy with camptothecin analogs, often involving agents that target DNA repair pathways, cell cycle checkpoints, or other topoisomerase enzymes. The observed synergy provides a strong rationale for developing these combinations for potential clinical application.

Sequencing and Scheduling in Preclinical Combination Regimens

The sequence and schedule of administration are critical factors influencing the efficacy and tolerability of combination regimens involving camptothecin analogs in preclinical studies. The cell cycle-specific nature of many camptothecin analogs, which primarily target cells in the S phase, suggests that prolonged exposure or specific timing relative to other agents can be advantageous. nih.govguidetopharmacology.org

Preclinical studies suggest that protracted administration of low doses of camptothecin analogs can produce better antitumor activity than less frequent administration of higher doses. nih.gov This concept is supported by cytokinetic and pharmacologic data, particularly for S-phase-specific agents. uni.lunih.gov

The sequence of administration can significantly impact the outcome when camptothecin analogs are combined with other agents, such as topoisomerase II inhibitors or platinating agents. Studies evaluating the combination of topotecan and docetaxel (B913) administered in different sequences showed that the order influenced potential metabolic interactions. nih.gov

For combinations of topoisomerase I and topoisomerase II inhibitors, preclinical studies indicate that the sequence of administration is a critical determinant of antitumor activity, with a greater magnitude of cytotoxicity generally occurring when the topoisomerase I inhibitor precedes the topoisomerase II-targeting agent. nih.govwikipedia.org This sequence-dependent synergy is hypothesized to be due to the compensatory upregulation of topoisomerase II following initial treatment with a topoisomerase I inhibitor, thereby enhancing the effectiveness of the subsequent topoisomerase II inhibitor. nih.govwikipedia.org

Research involving 9-nitrocamptothecin (9-NC) and etoposide (B1684455), a topoisomerase II inhibitor, has also explored sequence-specific administration in preclinical models. nih.gov Studies combining 9-NC followed by etoposide have aimed to exploit the potential for synergistic interaction based on the proposed mechanism of topoisomerase IIα upregulation by topoisomerase I inhibitors. nih.gov

Sequence-dependent effects have also been noted when camptothecin analogs are combined with platinating agents like cisplatin. Preclinical and clinical investigations have shown profound cytotoxic and toxicologic differences depending on whether cisplatin precedes topotecan or vice versa. While sequence-dependent pharmacologic interactions may play a role, the observed differences could also reflect synergistic hematologic toxicity, suggesting true therapeutic synergism in neoplastic tissues.

Future Research Directions and Unaddressed Questions in 12 Nitrocamptothecin Studies

Elucidation of Subtleties in Molecular Interactions Leading to Inactivity

Future research needs to precisely elucidate how the nitro group at the C-12 position disrupts the critical interactions required for Top1 binding and the stabilization of the cleavable complex. This could involve detailed structural studies, such as X-ray crystallography or cryo-electron microscopy, of Top1-DNA complexes in the presence of 12-nitrocamptothecin compared to active analogs. Computational methods, including molecular dynamics simulations, could provide insights into the dynamic behavior of this compound in the binding pocket and identify unfavorable steric or electronic clashes caused by the nitro group. Understanding these subtle molecular hindrances is key to defining the precise boundaries of the Top1 pharmacophore.

Potential for Chemical Modification of this compound to Restore or Induce Activity

Given that the core camptothecin (B557342) structure is present in this compound, a significant area of future research lies in exploring chemical modifications that could overcome the inactivating effect of the C-12 nitro group. This could involve synthetic strategies to modify or remove the nitro group, or to introduce compensating functional groups elsewhere on the molecule that restore favorable interactions with Top1 or the DNA-enzyme complex.

For instance, chemical transformations of the nitro group (e.g., reduction to an amine, or further modifications) could alter the electronic and steric profile at the C-12 position. Additionally, introducing substituents at other positions known to be amenable to modification (such as C-7, C-9, C-10, or C-11) could potentially rescue activity by enhancing binding affinity or improving pharmacokinetic properties. cabidigitallibrary.orgaacrjournals.org Research into novel linkers for antibody-drug conjugates (ADCs) using camptothecin analogs as payloads also suggests that strategic modifications can influence activity and bystander effects, offering potential avenues for modifying inactive analogs like this compound for targeted delivery. aacrjournals.orgacs.org

Role of Inactive Analogs in Defining Pharmacophore Models for Camptothecins

Inactive camptothecin analogs, including this compound, are invaluable tools for refining pharmacophore models. Pharmacophore models describe the essential steric and electronic features a molecule must possess to interact with a specific biological target. plos.orgmdpi.com By comparing the structures of active and inactive compounds and their observed biological effects, researchers can define the critical features required for activity and identify excluded volume regions where substitutions are not tolerated. plos.orgresearchgate.net

Future studies should explicitly incorporate the structural data and inactivity of this compound into the development of both ligand-based and structure-based pharmacophore models for Top1 inhibitors. plos.orgresearchgate.net This can help to more accurately delineate the boundaries of the active site and the spatial arrangement of necessary chemical features (e.g., hydrogen bond acceptors, donors, and hydrophobic regions). plos.org The inclusion of well-characterized inactive compounds is crucial for enhancing the selectivity and sensitivity of these models, improving their ability to identify potentially active compounds during virtual screening endeavors. mdpi.comnih.gov

Leveraging this compound for Understanding Resistance or Inactivity Mechanisms

While this compound is inherently inactive against Top1, studying its interaction (or lack thereof) with Top1 could provide insights into mechanisms of resistance to active camptothecin analogs. Resistance to camptothecins can arise from various factors, including mutations in Top1, increased drug efflux, or altered drug metabolism. mdpi.com

Future research could investigate whether the presence of this compound influences the binding or activity of active camptothecins, potentially acting as a weak competitor or modulator. Studies could explore if Top1 mutations known to confer resistance to active camptothecins also affect the minimal interaction of this compound. core.ac.uk Furthermore, investigating the cellular uptake, metabolism, and efflux of this compound could shed light on transport mechanisms that might also be relevant in the context of resistance to active drugs. Understanding why this compound fails to engage the target effectively could reveal vulnerabilities in the Top1-drug interaction that are exploited in resistance mechanisms.

Interestingly, some camptothecin analogs inactive against Top1 have shown activity through alternative, Top1-independent mechanisms, such as inhibiting HIV-1 replication by disrupting viral protein function. nih.govresearchgate.net While there is no current evidence for such activity with this compound, future research could explore potential off-target interactions or novel mechanisms of action that are independent of Top1 inhibition.

Computational Chemistry and In Silico Approaches for Predicting Camptothecin Activity and SAR

Computational chemistry and in silico approaches play a vital role in modern drug discovery, allowing for the prediction of activity and the exploration of structure-activity relationships (SAR) without the need for extensive experimental synthesis and testing. cabidigitallibrary.orgresearchgate.net For camptothecins, methods such as molecular docking, molecular dynamics simulations, quantitative structure-activity relationship (QSAR) modeling, and pharmacophore modeling are widely used. cabidigitallibrary.orgresearchgate.netplos.orgresearchgate.netnih.gov

Future research should utilize these computational tools to specifically investigate this compound. Molecular docking and simulations can help predict its preferred binding pose (or lack thereof) in the Top1-DNA complex and quantify the unfavorable interactions caused by the nitro group. nih.gov Incorporating this compound data into QSAR models can improve their predictive power by better defining the structural parameters associated with inactivity. cabidigitallibrary.orgresearchgate.net Furthermore, in silico design and virtual screening could be employed to propose modifications to this compound that are predicted to restore or induce activity based on the refined pharmacophore and QSAR models. plos.orgmdpi.comnih.gov These computational studies can guide future synthetic efforts, accelerating the search for novel active camptothecin analogs.

Q & A

Q. What ethical considerations apply to preclinical studies involving this compound in animal models?

- Methodological Answer : Follow institutional IACUC protocols for tumor-bearing mice, including humane endpoints (e.g., tumor size ≤1.5 cm). Report survival rates, analgesia use, and euthanasia methods. Reference ARRIVE guidelines for comprehensive reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。